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  • Product: Tert-butyl (1-bromopropan-2-yl)carbamate
  • CAS: 263410-21-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tert-butyl (1-bromopropan-2-yl)carbamate: A Key Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the construction of c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with defined stereochemistry. Among these, tert-butyl (1-bromopropan-2-yl)carbamate has emerged as a versatile and valuable intermediate. Its unique combination of a nucleofuge (bromine) and a protected amine (N-Boc) on a chiral propane backbone makes it a powerful tool for the introduction of a protected 2-aminopropyl moiety in a variety of synthetic transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important chiral synthon.

Molecular Structure and Chemical Identity

Tert-butyl (1-bromopropan-2-yl)carbamate is a carbamate derivative characterized by a propane chain substituted with a bromine atom at the C1 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position. The presence of a stereocenter at the C2 position means that this compound can exist as two enantiomers: (S)- and (R)-tert-butyl (1-bromopropan-2-yl)carbamate. The specific enantiomer used is critical in chiral synthesis to control the stereochemical outcome of the final product.

Identifier Value
IUPAC Name tert-butyl N-(1-bromopropan-2-yl)carbamate
CAS Number 1391026-59-7
Molecular Formula C₈H₁₆BrNO₂
Molecular Weight 238.12 g/mol
SMILES CC(CBr)NC(=O)OC(C)(C)C

digraph "tert_butyl_1_bromopropan_2_yl_carbamate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; Br [label="Br"]; N [label="N"]; H_N [label="H"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; O_ester [label="O"]; C_tertbutyl [label="C"]; C_methyl1 [label="C"]; C_methyl2 [label="C"]; C_methyl3 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H_C2 [label="H"]; H_C1_1 [label="H"]; H_C1_2 [label="H"];

// Positioning C2 [pos="0,0!"]; C1 [pos="-1.5,0!"]; C3 [pos="0.7,-1.2!"]; Br [pos="-2.5,1!"]; N [pos="1.2,0.8!"]; H_N [pos="1.2,1.5!"]; C_carbonyl [pos="2.4,0.4!"]; O_carbonyl [pos="2.8,-0.5!"]; O_ester [pos="3.2,1.3!"]; C_tertbutyl [pos="4.4,1.1!"]; C_methyl1 [pos="5.2,2.3!"]; C_methyl2 [pos="5.2,0!"]; C_methyl3 [pos="4.0,-0.1!"];

// Bonds C1 -- C2; C2 -- C3; C1 -- Br; C2 -- N; N -- H_N; N -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- C_methyl1; C_tertbutyl -- C_methyl2; C_tertbutyl -- C_methyl3; }

Caption: 2D Chemical structure of tert-butyl (1-bromopropan-2-yl)carbamate.

Physicochemical Properties

While specific experimental data for tert-butyl (1-bromopropan-2-yl)carbamate is not extensively reported in the literature, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Property Predicted Value/Information Justification/Comparison
Appearance Colorless to pale yellow oil or low-melting solid.Similar N-Boc protected alkyl halides are often oils or low-melting solids at room temperature.
Melting Point Not widely reported. Likely low.The related tert-butyl (2-bromoethyl)carbamate has a reported melting point of 30-32 °C[1].
Boiling Point Not widely reported. Expected to decompose upon heating to high temperatures.Carbamates can be thermally labile.
Solubility Soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, tetrahydrofuran, and acetone. Sparingly soluble in water.The presence of the lipophilic tert-butyl group and the alkyl chain enhances solubility in organic solvents, while the polar carbamate group provides some polarity.
Storage Should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.The presence of the bromoalkane moiety suggests sensitivity to light and heat.

Synthesis and Manufacturing

The synthesis of tert-butyl (1-bromopropan-2-yl)carbamate can be achieved through a multi-step sequence starting from a readily available chiral precursor, typically an amino alcohol. A general and reliable synthetic approach is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

General Synthetic Strategy

The most common and logical synthetic route involves the following key transformations:

  • Starting Material Selection: The synthesis typically commences with a chiral 2-aminopropan-1-ol, either the (S)- or (R)-enantiomer, depending on the desired stereochemistry of the final product. This starting material provides the necessary carbon backbone and the correct stereocenter.

  • N-Protection: The amino group of the amino alcohol is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from acting as a nucleophile in the subsequent bromination step and to control the overall reactivity of the molecule.

  • Hydroxyl to Bromide Conversion: The primary hydroxyl group is then converted into a bromide. This is a nucleophilic substitution reaction where the hydroxyl group is first activated to become a good leaving group, followed by displacement with a bromide ion.

Synthesis_Workflow Start Chiral 2-Aminopropan-1-ol Step1 N-Boc Protection Start->Step1 (Boc)₂O, Base Intermediate1 tert-Butyl (1-hydroxypropan-2-yl)carbamate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 e.g., PBr₃ or CBr₄/PPh₃ End tert-Butyl (1-bromopropan-2-yl)carbamate Step2->End

Caption: General synthetic workflow for tert-butyl (1-bromopropan-2-yl)carbamate.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for similar transformations.

Step 1: Synthesis of tert-butyl (1-hydroxypropan-2-yl)carbamate

  • Rationale: The protection of the amine with a Boc group is essential to prevent its reaction in the subsequent bromination step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity towards amines and the clean byproducts (isobutene and CO₂). A base is used to deprotonate the ammonium salt that may be present and to neutralize the acid formed during the reaction.

  • Procedure:

    • To a stirred solution of the chiral 2-aminopropan-1-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate, 1.1-1.5 eq.).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tert-butyl (1-hydroxypropan-2-yl)carbamate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl (1-bromopropan-2-yl)carbamate

  • Rationale: The conversion of the primary alcohol to a bromide can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) is a common choice for this transformation. Alternatively, the Appel reaction (using CBr₄ and PPh₃) provides a milder method. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.

  • Procedure (using PBr₃):

    • Dissolve the tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.) in an anhydrous aprotic solvent such as diethyl ether or DCM in a flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.33-0.5 eq.) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl (1-bromopropan-2-yl)carbamate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide key information about the proton environments in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
-C(CH ₃)₃~1.45Singlet (s)N/AThe nine equivalent protons of the tert-butyl group give a characteristic singlet.[2]
-CH~1.2-1.3Doublet (d)~6-7This methyl group is coupled to the single proton on the adjacent chiral center (C2).
-CH ₂Br~3.4-3.6Multiplet (m) or Doublet of doublets (dd)These protons are diastereotopic due to the adjacent stereocenter and will be coupled to the proton on C2. Their chemical shift is downfield due to the deshielding effect of the bromine atom.
-CH (NHBoc)-~3.8-4.2Multiplet (m)This proton is coupled to the protons of the adjacent methyl and bromomethyl groups.
-NH -~4.5-5.5Broad singlet (br s) or doublet (d)The chemical shift of the NH proton is variable and depends on concentration and solvent. It may show coupling to the adjacent CH proton.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
-C (CH₃)₃~28.5The three equivalent methyl carbons of the tert-butyl group.[2]
-C (CH₃)₃~79-80The quaternary carbon of the tert-butyl group.
-C H₃~18-22The methyl group attached to the chiral center.
-C H₂Br~35-40The carbon bearing the bromine atom is shifted downfield.
-C H(NHBoc)-~50-55The chiral carbon attached to the nitrogen.
-C =O~155-156The carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-HStretching~3300-3400 (sharp, medium)
C-H (sp³)Stretching~2850-3000
C=O (carbamate)Stretching~1680-1710 (strong)
C-NStretching~1250
C-OStretching~1160
C-BrStretching~500-600
Mass Spectrometry

In mass spectrometry (ESI-MS), the molecule is expected to show a protonated molecular ion [M+H]⁺ and a sodium adduct [M+Na]⁺. A key characteristic will be the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways for N-Boc protected amines involve the loss of isobutylene (56 Da) and/or the entire tert-butoxycarbonyl group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-butyl (1-bromopropan-2-yl)carbamate stems from the presence of two key functional groups: the N-Boc protected amine and the primary bromide. This combination allows for a range of transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Reactivity of the Bromide

The primary bromide is a good leaving group and is susceptible to nucleophilic substitution reactions (typically Sₙ2). This allows for the introduction of a variety of functional groups at the C1 position.

Reactivity StartingMaterial tert-Butyl (1-bromopropan-2-yl)carbamate Product Substituted Product StartingMaterial->Product LeavingGroup Br⁻ StartingMaterial->LeavingGroup Nucleophile Nucleophile (Nu⁻) Nucleophile->StartingMaterial Sₙ2 Attack

Caption: Nucleophilic substitution at the C1 position.

Common nucleophiles that can be used include:

  • Azides: To introduce an azido group, which can then be reduced to a primary amine, leading to the formation of 1,2-diaminopropane derivatives.

  • Cyanides: For the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Thiolates: To form thioethers.

  • Alkoxides and Phenoxides: To form ethers.

  • Carboxylates: To form esters.

Deprotection of the N-Boc Group

The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. This deprotection step unmasks the amine, allowing for subsequent functionalization, such as acylation, alkylation, or sulfonylation.

Applications in Drug Development

Chiral 1,2-diaminopropane and 2-aminopropanol moieties are common structural motifs in many biologically active compounds and pharmaceuticals. Tert-butyl (1-bromopropan-2-yl)carbamate serves as a key precursor for the synthesis of these structures with high stereochemical control. Its application can be found in the synthesis of:

  • Enzyme Inhibitors: Where the amino and/or hydroxyl groups are crucial for binding to the active site of an enzyme.

  • Ligands for G-protein Coupled Receptors (GPCRs): The stereochemistry of the aminopropyl backbone can be critical for receptor affinity and selectivity.

  • Chiral Auxiliaries and Catalysts: The diamine derivatives can be used as ligands for asymmetric catalysis.

The ability to use either the (S)- or (R)-enantiomer of tert-butyl (1-bromopropan-2-yl)carbamate allows for the synthesis of both enantiomers of a target molecule, which is essential for studying their differential biological activities.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical reagent.

  • General Hazards: While a specific safety data sheet (SDS) for tert-butyl (1-bromopropan-2-yl)carbamate is not widely available, it should be handled with the care afforded to all bromo-organic compounds and carbamates. It is expected to be an irritant to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat, light, and incompatible substances.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl (1-bromopropan-2-yl)carbamate is a strategically important chiral building block that provides an efficient means of introducing a protected 2-aminopropyl group in organic synthesis. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, will enable researchers and drug development professionals to effectively utilize this versatile synthon in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ChemSrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on Tert-butyl (1-bromopropan-2-yl)carbamate: Physicochemical Properties, Mass Spectrometry, and Synthetic Utility

Executive Summary Tert-butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring both a Boc-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. Featuring both a Boc-protected amine and a reactive primary alkyl bromide, it serves as a critical intermediate for synthesizing complex chiral amines, triazoles, and peptidomimetics[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically the critical distinction between its exact mass and molecular weight—and outlines self-validating experimental protocols for its characterization and synthetic application.

Physicochemical Profiling & Structural Analysis

For researchers engaged in high-resolution mass spectrometry (HRMS) and precision synthesis, distinguishing between exact mass and molecular weight is paramount. The presence of bromine, which naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, dramatically impacts the isotopic signature of the molecule[3].

Molecular Weight vs. Exact Mass
  • Molecular Weight (MW): 238.12 g/mol [4]. This value represents the average mass of the molecule based on the natural abundance of all constituent isotopes. It is the critical metric for stoichiometric calculations during bulk synthesis.

  • Exact Mass (Monoisotopic Mass): 237.0364 Da[3]. This is calculated using the most abundant isotopes of each element ( 12 C, 1 H, 14 N, 16 O, and 79 Br). It is the target value used for HRMS identification to confirm molecular identity without ambiguity[3].

Table 1: Core Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
Chemical Name tert-Butyl (1-bromopropan-2-yl)carbamateStandard IUPAC nomenclature[1]
CAS Number 1391026-59-7Unique registry identifier
Molecular Formula C8H16BrNO2Defines elemental composition[5]
Molecular Weight 238.12 g/mol Used for molarity and yield calculations[4]
Exact Mass ( 79 Br) 237.0364 DaTarget for HRMS [M+H]+ at m/z 238.044[3]
SMILES O=C(OC(C)(C)C)NC(C)CBrComputational modeling and cheminformatics[1]
Physical Form SolidHandling and storage (Store at -20°C, inert atm)

Mass Spectrometry & Isotopic Signature

When analyzing tert-butyl (1-bromopropan-2-yl)carbamate via Electrospray Ionization Mass Spectrometry (ESI-MS), the characteristic bromine isotopic pattern is the primary diagnostic feature.

The Bromine Isotope Effect

Because 79 Br (50.69%) and 81 Br (49.31%) are nearly equally abundant, the molecular ion [M+H]+ will appear as a distinct doublet separated by 2 m/z units:

  • m/z 238.04 (corresponds to 79 Br)

  • m/z 240.04 (corresponds to 81 Br)

Fragmentation Causality

During tandem mass spectrometry (MS/MS), the molecule undergoes predictable fragmentation pathways governed by the lability of the tert-butyloxycarbonyl (Boc) group and the carbon-bromine bond[6].

  • Loss of Isobutylene: The Boc group readily loses isobutylene (56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 182.0 / 184.0.

  • Decarboxylation: Subsequent loss of CO2 (44 Da) produces the debocylated primary amine fragment at m/z 138.0 / 140.0.

  • Loss of HBr: High collision energies can induce the loss of HBr (80/82 Da), yielding an aliphatic amine ion at m/z 58.1.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 238.04 (79Br) / 240.04 (81Br) Frag1 Intermediate Fragment [-C4H8] (Loss of Isobutylene) m/z 182.0 / 184.0 M_Ion->Frag1 - 56 Da Frag2 Debocylated Amine [-CO2] (Decarboxylation) m/z 138.0 / 140.0 M_Ion->Frag2 - 100 Da (Direct Boc Loss) Frag1->Frag2 - 44 Da Frag3 Aliphatic Amine Ion [-HBr] (Loss of HBr) m/z 58.1 Frag2->Frag3 - 80/82 Da

ESI-MS/MS Fragmentation Pathway of Tert-butyl (1-bromopropan-2-yl)carbamate.

Synthetic Utility in Drug Development

Tert-butyl (1-bromopropan-2-yl)carbamate is a privileged intermediate in the synthesis of nitrogen-containing heterocycles and peptidomimetics[7]. The primary bromide acts as an excellent electrophile for nucleophilic substitution (SN2), while the Boc group protects the adjacent secondary amine from unwanted side reactions.

Application: Synthesis of 1-(2H-1,2,3-Triazol-2-yl)propan-2-amine

A common application is the N-alkylation of triazoles to generate pharmacophores for CNS-active compounds or kinase inhibitors[2]. The use of anhydrous N,N-Dimethylformamide (DMF) is critical here to ensure N2-selectivity over N1-alkylation due to thermodynamic control and solvent polarity[2].

Synthetic_Workflow Reactant1 Tert-butyl (1-bromopropan- 2-yl)carbamate Reaction SN2 Alkylation (DMF, 80°C) Reactant1->Reaction Reactant2 1H-1,2,3-triazole + K2CO3 Reactant2->Reaction Intermediate Boc-Protected Triazole Intermediate Reaction->Intermediate Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Product 1-(2H-1,2,3-Triazol-2-yl) propan-2-amine Deprotection->Product

Synthetic workflow for triazole N-alkylation and subsequent Boc deprotection.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical protocol includes internal calibration steps to verify instrument accuracy before sample analysis.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Characterization

Objective: Confirm the exact mass (237.0364 Da) and isotopic signature of the synthesized or procured compound[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of tert-butyl (1-bromopropan-2-yl)carbamate in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid promotes protonation, ensuring a strong [M+H]+ signal in positive ion mode.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy within <5 ppm.

  • Injection & Ionization: Inject 5 µL of the diluted sample via direct infusion or a short C18 column. Set the ESI source to positive mode (+kV), with a desolvation temperature of 180–200°C[8].

  • Data Acquisition: Scan across the m/z range of 50–500.

  • Validation Check: The protocol is validated if the spectrum displays a 1:1 doublet at m/z 238.044 ± 0.001 and 240.042 ± 0.001. If the doublet is absent, the compound lacks bromine, indicating a failed synthesis or degraded sample.

Protocol 2: SN2 Alkylation with 1H-1,2,3-Triazole

Objective: Utilize the exact molecular weight (238.12 g/mol ) to calculate precise stoichiometry for N-alkylation[2].

Step-by-Step Methodology:

  • Stoichiometric Calculation: For a 10 mmol scale reaction, weigh exactly 2.62 g (1.1 equivalents) of tert-butyl (1-bromopropan-2-yl)carbamate (MW = 238.12 g/mol )[2].

  • Activation: In a flame-dried round-bottom flask, dissolve 1H-1,2,3-triazole (10 mmol, 0.69 g) in 15 mL of anhydrous DMF. Add Potassium Carbonate (K2CO3, 20 mmol, 2.76 g)[2]. Causality: K2CO3 deprotonates the triazole, generating a potent nucleophile, while anhydrous conditions prevent hydrolysis of the alkyl bromide.

  • Coupling: Add the tert-butyl (1-bromopropan-2-yl)carbamate dropwise at room temperature. Heat the mixture to 80°C for 12 hours under an inert N2 atmosphere.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash 3x with brine to remove DMF. Dry the organic layer over Na2SO4. The reaction is self-validated via TLC (Thin Layer Chromatography); the disappearance of the bromide starting material (visualized via ninhydrin stain after heating) confirms reaction completion.

Conclusion

Tert-butyl (1-bromopropan-2-yl)carbamate is a cornerstone reagent in modern synthetic chemistry. A rigorous understanding of its physicochemical properties—specifically the distinction between its exact mass (237.0364 Da) and molecular weight (238.12 g/mol )—is essential for accurate mass spectrometric characterization and precise stoichiometric scaling. By leveraging its unique bromine isotopic signature and predictable fragmentation pathways, researchers can confidently validate their synthetic intermediates, ensuring high fidelity in drug development pipelines.

References

  • Title: Martina Maria Grazia_tesi di dottorato .pdf | Source: Università degli Studi di Parma | URL:[Link]

  • Title: US20140179743A1 - Non-atp dependent inhibitors of extracellular signal-regulated kinase (erk)
  • Title: Methyl 2-bromo-3-[methyl(propyl)amino]propanoate | C8H16BrNO2 - PubChem | Source: National Institutes of Health (NIH) | URL:[Link]

  • Title: ARTICLE - Research profile | Source: Monash University | URL:[Link]

Sources

Foundational

Stereocenter stability in chiral Tert-butyl (1-bromopropan-2-yl)carbamate

An In-Depth Technical Guide to the Stereocenter Stability of Chiral Tert-butyl (1-bromopropan-2-yl)carbamate Abstract The stereochemical integrity of active pharmaceutical ingredients (APIs) is a critical quality attribu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereocenter Stability of Chiral Tert-butyl (1-bromopropan-2-yl)carbamate

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a critical quality attribute in drug development and manufacturing. Chiral molecules often exhibit enantiomer-specific biological activities, where one enantiomer provides the therapeutic effect while the other may be inactive or even toxic.[1][2] Tert-butyl (1-bromopropan-2-yl)carbamate is a valuable chiral building block in organic synthesis. As a secondary alkyl halide bearing a carbamate functionality, the stability of its stereocenter is a subject of significant concern.[3][4] This technical guide provides an in-depth analysis of the factors governing the stereocenter stability of this molecule. We will explore the primary mechanistic pathways leading to potential racemization, with a focus on neighboring group participation (NGP), and present robust analytical methodologies for assessing enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to handle and analyze this and structurally related chiral intermediates.

Introduction: The Imperative of Stereochemical Stability

In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets like enzymes and receptors.[1][3] Chiral alkyl halides, once perceived primarily as reactive intermediates, are now recognized as important motifs in bioactive compounds, provided their stereochemistry can be controlled and maintained.[3][4] The stability of a stereocenter is not absolute; it can be compromised by various chemical and physical factors during synthesis, purification, formulation, and storage.

The conversion of a pure enantiomer into a 1:1 mixture of both enantiomers is known as racemization, which results in an optically inactive product.[5] For a chiral intermediate like tert-butyl (1-bromopropan-2-yl)carbamate, any loss of enantiomeric excess (ee) can have profound consequences on the stereochemical purity of the final API. Therefore, a thorough understanding of its stability is paramount.

Mechanistic Pathways to Racemization

The potential for racemization in tert-butyl (1-bromopropan-2-yl)carbamate is intrinsically linked to its structure: a secondary alkyl halide with a participating group (the Boc-carbamate) on the adjacent carbon. Two primary mechanisms must be considered: Neighboring Group Participation (NGP) leading to a transient aziridinium ion, and a unimolecular (SN1) pathway.

The Dominant Pathway: Neighboring Group Participation (NGP)

Neighboring group participation (also known as anchimeric assistance) is the intramolecular interaction of a functional group with a reaction center.[6][7] This interaction typically accelerates reaction rates and, critically, affects the stereochemical outcome.[7][8] In the case of tert-butyl (1-bromopropan-2-yl)carbamate, the lone pair of electrons on the carbamate nitrogen can act as an internal nucleophile.

The mechanism proceeds in two SN2 steps:

  • Intramolecular Cyclization: The carbamate nitrogen attacks the carbon bearing the bromine atom, displacing the bromide ion in an intramolecular SN2 reaction. This step proceeds with inversion of configuration at the stereocenter and forms a highly strained, three-membered cyclic intermediate known as an aziridinium ion.[9][10][11]

  • Nucleophilic Ring-Opening: The bromide ion (or another nucleophile present) then attacks the aziridinium ion. This second SN2 reaction opens the ring.

The stereochemical outcome depends on which carbon of the aziridinium ion is attacked. If the nucleophile attacks the original stereocenter, a second inversion occurs, resulting in an overall retention of configuration. However, if the aziridinium ion is symmetrical or if attack can occur at the other carbon, a mixture of enantiomers can be formed, leading to racemization. The bromide ion, being present as the leaving group, can continuously participate in this reversible formation and opening of the aziridinium ring, providing a clear pathway to racemization.

Caption: Neighboring Group Participation (NGP) leading to racemization.
The SN1 Pathway

A unimolecular substitution (SN1) reaction is another potential pathway to racemization.[5] This mechanism involves the formation of a carbocation intermediate after the leaving group (bromide) departs.

  • Carbocation Formation: The C-Br bond breaks, forming a secondary carbocation. This is the rate-determining step.

  • Nucleophilic Attack: The carbocation has a planar geometry. A nucleophile (like the bromide ion) can attack from either face of the plane with equal probability.

This non-stereospecific attack leads directly to a racemic mixture.[12] However, for secondary alkyl halides, the SN1 pathway is generally less favored than SN2 or NGP unless promoted by specific conditions.

Caption: Racemization via an SN1 mechanism.

Factors Influencing Stereocenter Stability

The rate and extent of racemization are highly dependent on the experimental conditions. Understanding these factors allows for the implementation of control strategies.

FactorInfluence on StabilityRationale
Solvent Polar protic solvents (e.g., methanol, water) can stabilize the ionic intermediates of both NGP and SN1 pathways, potentially accelerating racemization.[13] Polar aprotic solvents (e.g., THF, acetonitrile) are generally preferred for handling chiral alkyl halides.Stabilization of charged intermediates (aziridinium ion, carbocation, bromide ion) lowers the activation energy for racemization pathways.
Temperature Increased temperature significantly accelerates the rate of racemization.Racemization is a chemical reaction with an activation energy barrier. Higher temperatures provide the energy to overcome this barrier more frequently, consistent with the Arrhenius equation.
pH and Presence of Base Basic conditions can increase the nucleophilicity of the carbamate nitrogen (via deprotonation), potentially accelerating the NGP pathway. However, strong bases may also promote competing elimination (E2) reactions.[14][15]Anion formation increases nucleophilicity. Strong, sterically hindered bases favor elimination over substitution.
Presence of Nucleophiles External nucleophiles can compete with the bromide ion in opening the aziridinium ion intermediate, leading to byproducts. If the nucleophile is achiral, this process can still contribute to the loss of the starting material's enantiopurity.The aziridinium ion is a reactive electrophile that can be trapped by various nucleophiles.[9][10]
Storage Time The enantiomeric excess can decrease over time, even under seemingly benign conditions.Racemization is a kinetic process. Given enough time, even slow racemization pathways can lead to a significant loss of stereochemical purity.

Analytical Methods for Assessing Stereochemical Purity

Accurate determination of enantiomeric excess is essential for any stability study. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the two primary techniques for this purpose.[16][17]

ParameterChiral HPLCNMR Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[1]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[16]
Sensitivity High (µg/mL to ng/mL range).[16]Moderate to Low (typically requires mg of sample).[16]
Sample Throughput Moderate; depends on run time.High; rapid analysis once the method is established.
Destructive? No, the sample can be collected after detection.No, the sample is fully recoverable.
Key Advantage Excellent resolving power and accuracy for precise ee determination.[17]Provides structural information and does not require physical separation.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for separating and quantifying enantiomers.[17][18] The choice of the chiral stationary phase (CSP) is critical. For carbamates and related structures, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often highly effective.[2][19]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the addition of a chiral auxiliary to the NMR sample. The CSA interacts with the enantiomers to form rapidly equilibrating diastereomeric solvates. These solvates have slightly different magnetic environments, causing specific proton signals of the analyte to resolve into two separate peaks, one for each enantiomer.[16] The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.

Experimental Protocols

The following protocols provide a framework for conducting a rigorous stability study and for the routine analysis of enantiomeric excess.

Protocol 1: Stereochemical Stability Assessment

This protocol describes a time-course study to evaluate the stability of tert-butyl (1-bromopropan-2-yl)carbamate under various conditions.

Caption: Experimental workflow for the stereochemical stability study.

Methodology:

  • Preparation: Prepare a stock solution of the chiral carbamate (e.g., 10 mg/mL) in a stable solvent like hexane.

  • Sample Setup: Aliquot the stock solution into separate vials. Evaporate the initial solvent under a stream of nitrogen.

  • Incubation: Add the test solvent (e.g., methanol, acetonitrile) to each vial to a final concentration of 1 mg/mL. Prepare one vial for each time point and condition to avoid repeated sampling from the same vial.

  • Time Points: Store the vials under the specified conditions (e.g., 4°C and 25°C). At each designated time point (0, 24h, 48h, etc.), remove one vial from each condition.

  • Analysis: Immediately dilute the sample with the HPLC mobile phase and analyze by a validated chiral HPLC method to determine the enantiomeric excess.

  • Data Interpretation: Plot the %ee as a function of time for each condition to determine the rate of racemization.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This is a general protocol for separating the enantiomers of tert-butyl (1-bromopropan-2-yl)carbamate.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Inject a sample of the racemic material.

    • If separation is poor, systematically vary the percentage of the polar modifier (IPA). Decrease it to improve resolution or increase it to shorten retention times.

  • Optimization:

    • Adjust the flow rate (typically 0.5 - 1.0 mL/min) to optimize resolution and analysis time.

    • Ensure the column temperature is controlled (e.g., 25°C) for reproducibility.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210-220 nm for the carbamate chromophore).

  • Quantification:

    • Integrate the peak areas for both enantiomers (A1 and A2).

    • Calculate the enantiomeric excess using the formula: %ee = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 3: NMR Analysis for Enantiomeric Purity

This protocol outlines the use of a chiral solvating agent (CSA) for ee determination.

  • Sample Preparation: Dissolve an accurately weighed amount of the chiral carbamate (approx. 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.[16]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. Gently mix to ensure homogeneity.

  • Final Spectrum: Acquire a second ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal (e.g., the CH proton adjacent to the nitrogen) that has split into two distinct peaks or multiplets. Integrate the areas of these two signals. The ratio of these integrals corresponds to the enantiomeric ratio.

Conclusion and Recommendations

The stereocenter in tert-butyl (1-bromopropan-2-yl)carbamate is susceptible to racemization, primarily through a mechanism involving neighboring group participation via a transient aziridinium ion. The stability is highly dependent on solvent, temperature, and time.

To maintain stereochemical integrity, the following best practices are recommended:

  • Solvent Choice: Use non-polar or polar aprotic solvents (e.g., hexanes, toluene, THF, acetonitrile) whenever possible. Avoid polar protic solvents like alcohols, especially for prolonged periods.

  • Temperature Control: Perform reactions and store the material at low temperatures (≤ 4°C). Avoid unnecessary exposure to heat.

  • pH Management: Maintain neutral or weakly acidic conditions. Avoid strong bases, which can accelerate racemization or promote side reactions.

  • Minimize Storage Time: Use the material as promptly as possible after preparation or analysis. For long-term storage, keep it as a solid in a freezer at -20°C or below.

  • Routine Analysis: Regularly verify the enantiomeric excess of stored batches using a validated chiral HPLC method before use in critical synthetic steps.

By understanding the underlying chemical principles and implementing these robust analytical and handling procedures, researchers can ensure the stereochemical quality of this important chiral building block, thereby safeguarding the integrity of their synthetic targets.

References

  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Benchchem.
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. Available at: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Scientific Reports. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Synthetic Applications of Aziridinium Ions. Molecules. Available at: [Link]

  • Neighbouring group participation. Wikipedia. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Available at: [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. ResearchGate. Available at: [Link]

  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters. Available at: [Link]

  • Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate. Available at: [Link]

  • Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts. Chemistry. Available at: [Link]

  • Complex-induced Proximity Effects: The Effect of Varying Directing-Group Orientation on Carbamate-Directed Lithiation Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Understanding Neighboring Group Participation. Scribd. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules. Available at: [Link]

  • 3.2: Neighboring Group Participation. Chemistry LibreTexts. Available at: [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

  • Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. Available at: [Link]

  • Alkyl Halides | Structure, Reactivity & Preparation | Chemistry. Maqsad. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution of tert-Butyl (1-bromopropan-2-yl)carbamate

Introduction & Mechanistic Causality tert-Butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7) is a highly versatile, bifunctional aliphatic building block primarily utilized in the synthesis of chiral diamines, pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

tert-Butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7) is a highly versatile, bifunctional aliphatic building block primarily utilized in the synthesis of chiral diamines, peptidomimetics, and heterocyclic active pharmaceutical ingredients (APIs). Structurally, it features a primary bromide at C1 and a sterically demanding tert-butyloxycarbonyl (Boc)-protected amine at C2.

Designing a successful substitution protocol for this molecule requires a deep understanding of its kinetic behavior. Because the carbon-bromine bond is highly polarized, the C1 carbon is an excellent electrophile[1]. As a primary alkyl halide, it undergoes substitution almost exclusively via a concerted bimolecular nucleophilic substitution ( SN​2 ) pathway, bypassing the formation of an unstable primary carbocation[2].

However, the adjacent Boc-protected amine introduces significant mechanistic complexity:

  • Steric Hindrance: The bulky Boc group partially shields the backside trajectory required for the nucleophile's "umbrella flip" attack, slowing the SN​2 rate compared to unbranched primary bromides[1].

  • Competing Pathways: If a weak nucleophile or excessively strong base is used, the reaction can divert into two parasitic pathways. First, E2 elimination can occur, yielding an unwanted Boc-protected allylamine[2]. Second, the Boc carbonyl oxygen can act as an internal nucleophile (Neighboring Group Participation), attacking C1 to form an oxazolidin-2-one derivative.

To enforce the desired SN​2 pathway, reactions must utilize potent, unhindered nucleophiles and polar aprotic solvents (like DMF or DMSO) that maximize the nucleophile's kinetic energy by leaving it unsolvated[2].

G SM tert-Butyl (1-bromopropan-2-yl)carbamate (Primary Electrophile) Nu Strong Nucleophile (e.g., NaN3, Triazole) SM->Nu WeakNu Weak Nucleophile / High Heat SM->WeakNu SN2 Bimolecular Substitution (SN2) Inversion at C1 Nu->SN2 NGP Neighboring Group Participation (Boc Oxygen Attack) WeakNu->NGP E2 E2 Elimination (Alkene Formation) WeakNu->E2 Product Target Substituted Product (High Yield) SN2->Product Oxaz Oxazolidin-2-one Derivative (Side Product) NGP->Oxaz Alkene Boc-Allylamine Derivative (Side Product) E2->Alkene

Mechanistic divergence in the nucleophilic substitution of Boc-protected bromoalkylamines.

Quantitative Data: Reaction Optimization

The table below synthesizes the causal relationship between reaction conditions and product outcomes, demonstrating why specific bases and solvents are mandated for this substrate.

NucleophileSolventBaseTemp (°C)Major Outcome / MechanismYield (%)
Sodium Azide ( NaN3​ ) DMFNone60 SN​2 Substitution (Azide)>90%
1H-1,2,3-Triazole DMF K2​CO3​ 60 SN​2 (N2-Alkylation favored)75–85%
1H-1,2,3-Triazole THF Et3​N 25 SN​2 (N1-Alkylation favored)~50%
Aliphatic Amines CH3​CN K2​CO3​ 80 SN​2
  • E2 Elimination
40–60%
Weak Nu / Strong Base DMF NaH 80Oxazolidinone / Alkene<20%

Validated Experimental Protocols

Protocol A: Aliphatic Azidation (Synthesis of 1,2-Diamine Precursor)

Causality: The azide anion ( N3−​ ) is a linear, highly potent nucleophile. Its streamlined geometry easily bypasses the steric bulk of the C2 Boc group, ensuring near-quantitative SN​2 conversion without requiring a strong base, thereby completely suppressing E2 elimination.

Materials:

  • tert-Butyl (1-bromopropan-2-yl)carbamate (1.0 eq, 10 mmol, 2.38 g)

  • Sodium Azide ( NaN3​ ) (1.5 eq, 15 mmol, 0.97 g)

  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (1-bromopropan-2-yl)carbamate in 20 mL of anhydrous DMF.

  • Nucleophile Addition: Add sodium azide in a single portion. Safety Note: NaN3​ is highly toxic. Handle in a well-ventilated fume hood.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The starting bromide is UV-inactive but stains with PMA. The azide product will present a significantly lower Rf​ value due to increased polarity. Proceed to workup only when the high- Rf​ starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Critical Safety Rule: Never use Dichloromethane (DCM) for this extraction, as residual azide can react with DCM to form explosive diazidomethane.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude azide.

Protocol B: Regioselective Alkylation of 1H-1,2,3-Triazole

Causality: 1,2,3-Triazole is an ambident nucleophile capable of forming N1 or N2 isomers[3]. Alkylation under kinetic control yields a difficult-to-separate mixture. However, employing K2​CO3​ in DMF at 60 °C shifts the reaction into thermodynamic control. The steric bulk of the Boc-protected isopropyl group forces the equilibrium to heavily favor the less sterically hindered N2-isomer[3].

G Step1 1. Activation Dissolve 1H-1,2,3-triazole in DMF Add K2CO3 (2.0 eq) Step2 2. Electrophile Addition Add Boc-NH-CH(CH3)-CH2-Br (1.1 eq) at 25 °C Step1->Step2 Step3 3. Thermodynamic Heating Stir at 60 °C for 12-16 h (Favors N2-Isomer) Step2->Step3 Step4 4. Workup Quench with H2O, Extract (EtOAc) Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Separate N1/N2 isomers) Step4->Step5

Step-by-step workflow for the regioselective alkylation of 1H-1,2,3-triazole.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1H-1,2,3-triazole (1.0 eq, 10 mmol) in anhydrous DMF (15 mL). Add finely powdered K2​CO3​ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes to generate the triazolide anion[3].

  • Electrophile Addition: Dropwise add a solution of tert-butyl (1-bromopropan-2-yl)carbamate (1.1 eq, 11 mmol) in DMF (5 mL) to the reaction mixture.

  • Thermodynamic Equilibration: Heat the reaction to 60 °C for 16 hours. The elevated temperature is the causal factor that allows the reversible N1-alkylation to equilibrate toward the thermodynamically stable N2-isomer[3].

  • Self-Validation Checkpoint (Phase Separation): During the aqueous quench (50 mL H2​O ) and subsequent EtOAc extraction, observe the phase separation. If an emulsion forms, it indicates incomplete consumption/removal of DMF. Wash the organic layer strictly with 5% LiCl aqueous solution (3 × 20 mL) until phase separation is sharp and instantaneous.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N2-isomer.

Analytical Characterization & Troubleshooting

To verify the success of the substitution, 1H NMR (in CDCl3​ ) is the most reliable analytical tool.

  • Starting Material: The −CH2​Br protons of tert-butyl (1-bromopropan-2-yl)carbamate typically appear as a distinct multiplet or doublet of doublets in the 3.40–3.60 ppm region.

  • Product Confirmation: The complete disappearance of the 3.40–3.60 ppm signal confirms the consumption of the bromide. For the azide product (Protocol A), the new −CH2​N3​ protons will shift slightly upfield. For the triazole product (Protocol B), the appearance of the aromatic triazole protons (typically a singlet around 7.60 ppm for the symmetrical N2-isomer) confirms successful substitution.

Troubleshooting E2 Elimination: If alkene protons (multiplets in the 5.0–6.0 ppm range) are detected in the crude NMR, the base used was too strong or the temperature was too high. Switch to a weaker base (e.g., NaHCO3​ ) or lower the reaction temperature to 40 °C.

References

  • Title: tert-Butyl (1-bromopropan-2-yl)carbamate | 1391026-59-7 Source: Sigma-Aldrich URL:

  • Title: Nucleophilic Substitution Reactions - Haloalkanes Source: CK-12 Foundation URL: 1

  • Title: Reactions of Alkyl Halides- Substitution and Elimination Source: Chemistry LibreTexts URL: 2

  • Title: 1-(2H-1,2,3-Triazol-2-yl)propan-2-amine Source: Benchchem URL: 3

Sources

Application

Application Notes &amp; Protocols: Tert-butyl (1-bromopropan-2-yl)carbamate as a Versatile Building Block in Peptidomimetic Design

An In-Depth Technical Guide Introduction: The Role of Peptidomimetics and the Utility of a Chiral Alkylating Agent Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Role of Peptidomimetics and the Utility of a Chiral Alkylating Agent

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer significant advantages over their peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and unique conformational properties.[1][2] The rational design of these molecules often requires specialized chemical tools—building blocks that can introduce non-natural functionalities and structural constraints.

Tert-butyl (1-bromopropan-2-yl)carbamate is one such invaluable building block. Its structure is deceptively simple yet remarkably powerful for the synthetic chemist. It features:

  • A Boc-protected amine , ensuring compatibility with standard peptide synthesis strategies like Fmoc/tBu solid-phase peptide synthesis (SPPS).[3][4]

  • A chiral center at the C2 position, allowing for the diastereoselective synthesis of complex molecular architectures.

  • A primary bromide , a reactive electrophile perfectly suited for nucleophilic substitution reactions, particularly for the alkylation of amines, amides, and hydrazines.[5][6]

This guide provides a comprehensive overview of tert-butyl (1-bromopropan-2-yl)carbamate, detailing its properties, safety considerations, and step-by-step protocols for its application in the N-alkylation of peptides and the synthesis of aza-peptide precursors.

Section 1: Physicochemical Properties and Safety Data

Before any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.

PropertyDataSource(s)
CAS Number 1391026-59-7[7][8]
Molecular Formula C₈H₁₆BrNO₂
Molecular Weight 238.12 g/mol [7]
Appearance Typically an oil or low-melting solid.
Storage Conditions Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9][10]
Hazard Statements Based on analogous compounds: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE).[9][11]
Safe Handling Protocol

Researcher's Note: While specific toxicity data for this exact compound is limited, its structure as a halogenated organic compound and a carbamate derivative necessitates cautious handling. The following protocol is based on best practices for analogous chemical classes.[9][10][12]

  • Engineering Controls: Always handle tert-butyl (1-bromopropan-2-yl)carbamate inside a certified chemical fume hood to avoid inhalation of any potential vapors.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN 166 standards.[9][12]

    • Hand Protection: Wear nitrile rubber gloves. Consult the manufacturer's data for breakthrough times.[9]

    • Body Protection: A standard laboratory coat is required.[9]

  • Spill & Waste Management:

    • Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Collect all waste, including contaminated materials like pipette tips and weighing paper, in a designated, labeled hazardous waste container.[9] Do not dispose of it down the drain.[9]

Section 2: Synthesis of Key Peptidomimetic Scaffolds

The primary utility of this building block lies in its ability to alkylate nucleophiles, enabling the construction of modified peptide backbones and side chains.

Application I: N-Backbone Alkylation of Peptides on Solid Support

Introducing alkyl groups to the backbone amide nitrogens of a peptide is a powerful strategy to modulate its conformation and increase its resistance to proteolytic degradation. Tert-butyl (1-bromopropan-2-yl)carbamate allows for the introduction of a protected aminopropyl group.

Expertise & Experience: The Fukuyama-Mitsunobu reaction is a common method for N-alkylation, but it requires an activated alcohol.[5] A more direct approach for an alkyl halide like our building block is direct N-alkylation of a deprotected amide nitrogen under basic conditions. This requires a strong, non-nucleophilic base to deprotonate the amide without reacting with the bromide. Sodium hydride (NaH) is an excellent choice for this purpose.

Diagram 1: Workflow for N-Backbone Alkylation

G cluster_prep Peptide Preparation cluster_alkylation Alkylation Reaction cluster_finish Finalization A 1. Assemble Peptide on Solid Support (Fmoc-SPPS) B 2. Selective Deprotection of Backbone Amide (e.g., Alloc) A->B C 3. Swell Resin in Anhydrous THF B->C D 4. Add Sodium Hydride (NaH) to Deprotonate Amide C->D E 5. Introduce tert-butyl (1-bromopropan-2-yl)carbamate D->E F 6. Reaction at RT (Monitor by Kaiser Test) E->F G 7. Quench Reaction (e.g., with Water) F->G H 8. Cleave Peptide from Resin & Remove Side-Chain PGs (TFA) G->H I 9. Purify via RP-HPLC H->I

Caption: General workflow for solid-phase N-backbone alkylation.

Protocol 2.1: Solid-Phase N-Alkylation

This protocol assumes the peptide has been synthesized on a rink amide resin and contains a backbone nitrogen protected with an orthogonal protecting group (e.g., Alloc) that has been selectively removed.

Materials:

  • Peptide-on-resin with a free backbone secondary amine

  • Tert-butyl (1-bromopropan-2-yl)carbamate (3.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.9 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in anhydrous DMF for 30 minutes, then wash with anhydrous THF (3x).

  • Deprotonation: Suspend the resin in anhydrous THF. In a separate flask, carefully wash NaH (2.9 eq) with anhydrous hexane to remove mineral oil, decant the hexane, and carefully add the NaH to the resin suspension under an inert atmosphere (Argon or Nitrogen). Allow the mixture to react for 30 minutes at room temperature.

  • Alkylation: Dissolve tert-butyl (1-bromopropan-2-yl)carbamate (3.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the resin suspension.

  • Reaction: Let the reaction proceed at room temperature for 12-18 hours. Monitor the reaction's completion by taking a small sample of resin beads, washing them thoroughly, and performing a Kaiser test (a negative test indicates complete alkylation).

  • Quenching and Washing: Carefully quench the reaction by the slow, dropwise addition of water. Wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under a high vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether. Centrifuge to collect the peptide pellet, wash with more cold ether, and dry. Purify the peptide using reverse-phase HPLC.

Application II: Synthesis of Aza-Alanine Precursors

Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are powerful tools for studying enzyme mechanisms and developing protease inhibitors due to the altered geometry and electronic properties of the aza-peptide bond.[1] Our building block is an ideal precursor for creating the side-chain of an aza-alanine residue.

Expertise & Experience: The synthesis of aza-amino acid precursors often involves the alkylation of a protected hydrazine.[1][13] Here, tert-butyl (1-bromopropan-2-yl)carbamate serves as the alkylating agent to install the side-chain mimic. The reaction product is a protected aza-amino acid synthon, ready for incorporation into a peptide sequence using specialized coupling methods.[14][15]

Diagram 2: Synthesis of a Protected Aza-Alanine Synthon

G Hydrazine Fmoc-NH-NH-Boc (Protected Hydrazine) Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Hydrazine->Conditions BuildingBlock Br-CH2-CH(CH3)-NH-Boc (Building Block) BuildingBlock->Conditions Product Fmoc-N(Boc)-N(CH2-CH(CH3)-NH-Boc) (Protected Aza-Ala Synthon) Conditions->Product

Caption: Reaction scheme for aza-alanine precursor synthesis.

Protocol 2.2: Solution-Phase Synthesis of an Aza-Alanine Precursor

Materials:

  • tert-Butyl (1-bromopropan-2-yl)carbamate (1.0 eq)

  • 1-Boc-2-Fmoc-hydrazine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-2-Fmoc-hydrazine (1.1 eq) and anhydrous K₂CO₃ (2.5 eq). Add anhydrous DMF to dissolve the reagents.

  • Addition of Building Block: Add a solution of tert-butyl (1-bromopropan-2-yl)carbamate (1.0 eq) in anhydrous DMF to the hydrazine mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure, fully protected aza-alanine precursor.[16] The resulting synthon can then have one of its protecting groups selectively removed for incorporation into solid-phase peptide synthesis.

Section 3: Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in N-alkylation (Protocol 2.1) Incomplete deprotonation of the amide nitrogen. Steric hindrance at the reaction site. Reagent degradation.Ensure NaH is fresh and properly washed to remove oil. Increase reaction time or temperature moderately (e.g., to 40 °C). Confirm the structure of the peptide; highly hindered sites may require longer reaction times.
Side products observed in N-alkylation Over-alkylation if other nucleophilic sites are present. Reaction with the base.Ensure all other potentially nucleophilic side chains (e.g., Lys, Orn) are properly protected. Use a non-nucleophilic base like NaH or KHMDS.
Incomplete reaction in aza-precursor synthesis (Protocol 2.2) Insufficient temperature. Poor quality of reagents.Increase the reaction temperature to 80 °C. Ensure all reagents are anhydrous, particularly the DMF solvent and K₂CO₃ base.
Difficulty in purifying the final product Co-elution of starting material or byproducts.Optimize the solvent system for column chromatography; a shallower gradient may be required.[16] If the product is a solid, consider recrystallization as an alternative purification method.[16]

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • tert-Butyl bromide - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Synthesis of azapeptides by the Fmoc/tert-butyl/polyamide technique. RSC Publishing.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Preparation of new monomers aza-β 3-aminoacids for solid-phase syntheses of aza-β 3-peptides.
  • Introduction of Functional Groups into Peptides via N -Alkylation.
  • Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. Benchchem.
  • Syntheses of azapeptides by the fmoc/tert-butyl/polyamide technique.
  • Application Notes: Use of Tert-butyl Carbam
  • Synthesis of Peptide Nucleic Acid Monomers via N-Alkylation of Nosyl-protected Amino Acids with N-Boc Bromoethyl Amine. Amrita Vishwa Vidyapeetham.
  • tert-butyl N-(1-bromopropan-2-yl)
  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • Aza-peptides: expectations and reality. Estonian Academy Publishers.
  • Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. PMC.
  • Protein Reduction, Alkyl
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Synthesis of tert-Butyl (2-(benzylamino)ethyl)
  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbon
  • Application Notes: The Use of tert-Butyl Carbazate in Solid-Phase Peptide Synthesis. Benchchem.
  • 1391026-59-7|tert-Butyl (1-bromopropan-2-yl)
  • The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. PMC - NIH.
  • Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)

Sources

Method

Utilizing Tert-butyl (1-bromopropan-2-yl)carbamate in solid-phase peptide synthesis

An Application Note and Protocol for the Utilization of Tert-butyl (1-bromopropan-2-yl)carbamate in Solid-Phase Peptide Synthesis Introduction: Expanding the Chemical Diversity of Peptides Solid-Phase Peptide Synthesis (...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Utilization of Tert-butyl (1-bromopropan-2-yl)carbamate in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides for research, diagnostics, and therapeutic applications. Beyond the canonical 20 amino acids, the introduction of non-canonical structures and post-translational modifications is critical for enhancing peptide stability, modulating bioactivity, and developing novel drug candidates. One powerful method for such modifications is the on-resin alkylation of nucleophilic amino acid side chains.

This application note provides a detailed guide for utilizing tert-butyl (1-bromopropan-2-yl)carbamate, a bifunctional reagent, to introduce a protected aminopropyl group onto a peptide chain while it is still attached to the solid support. This specific modification can be used to introduce a secondary amine for further functionalization, to create branched peptide structures, or to mimic specific post-translational modifications. We will focus on the alkylation of cysteine residues, a common and efficient reaction, but the principles can be adapted for other nucleophilic residues like lysine or histidine with appropriate adjustments to the protocol.

Mechanism and Rationale

The core of this procedure is a nucleophilic substitution reaction (SN2) occurring on the solid phase. The thiol group of a cysteine residue, deprotonated by a non-nucleophilic base, acts as the nucleophile. It attacks the primary carbon bearing the bromine atom in tert-butyl (1-bromopropan-2-yl)carbamate.

The choice of reagents and conditions is critical for success:

  • Solid Support: The peptide is assembled on a solid resin (e.g., Wang or Rink Amide resin), which allows for easy washing and removal of excess reagents.

  • Nucleophile Activation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is used to deprotonate the cysteine thiol, forming a highly reactive thiolate anion. Using a non-nucleophilic base is crucial to prevent it from competing with the thiolate in reacting with the alkylating agent.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used to swell the resin and dissolve the reagents, facilitating the reaction.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group on the alkylating agent protects the amine functionality. This prevents it from reacting with other electrophiles or participating in side reactions. The Boc group is stable under the basic conditions of the alkylation but can be readily removed later using acidic conditions, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.

Below is a diagram illustrating the on-resin alkylation workflow.

G cluster_0 On-Resin Peptide cluster_1 Alkylation Reaction cluster_2 Post-Modification cluster_3 Cleavage & Deprotection Resin Solid Support (e.g., Wang Resin) Peptide Peptide Chain with Cysteine Residue Resin->Peptide Linker Reaction S-Alkylation of Cysteine Peptide->Reaction Nucleophilic Attack Reagent Tert-butyl (1-bromopropan-2-yl)carbamate Reagent->Reaction Base DIEA in DMF Base->Reaction Activates Thiol ModifiedPeptide On-Resin Peptide with Boc-Protected Modification Reaction->ModifiedPeptide Wash Washing Steps (DMF, DCM) ModifiedPeptide->Wash Cleavage TFA Cleavage Cocktail Wash->Cleavage FinalPeptide Final Modified Peptide in Solution Cleavage->FinalPeptide

Caption: Workflow for on-resin S-alkylation of a cysteine-containing peptide.

Experimental Protocol: On-Resin Alkylation of a Cysteine Residue

This protocol assumes the starting point is a peptide containing a cysteine residue that has been synthesized on a solid support using standard Fmoc-based SPPS.

Materials and Reagents:

ReagentAcronymSupplier (Example)Purpose
Peptide-on-resin--Starting material
Tert-butyl (1-bromopropan-2-yl)carbamate-Sigma-AldrichAlkylating agent
N,N-DiisopropylethylamineDIEAVWRNon-nucleophilic base
N,N-Dimethylformamide, peptide synthesis gradeDMFFisher ScientificReaction solvent
Dichloromethane, ACS gradeDCMFisher ScientificWashing solvent
Trifluoroacetic acidTFASigma-AldrichCleavage and deprotection reagent
TriisopropylsilaneTIPSSigma-AldrichScavenger for cleavage
HPLC-grade waterH₂O-Scavenger for cleavage / HPLC mobile phase
Acetonitrile, HPLC gradeACN-HPLC mobile phase
Diethyl ether, cold--For peptide precipitation

Protocol Steps:

  • Resin Swelling:

    • Place the peptide-on-resin (1 equivalent) in a suitable reaction vessel.

    • Add DMF (10 mL per gram of resin) and gently agitate for 30 minutes at room temperature to swell the resin.

    • Drain the DMF.

  • Alkylation Reaction Setup:

    • Dissolve tert-butyl (1-bromopropan-2-yl)carbamate (5 equivalents) in a minimal amount of DMF.

    • Add this solution to the swollen resin.

    • Add DIEA (10 equivalents) to the reaction vessel. The amount of base is critical to ensure complete deprotonation of the thiol.

    • Add enough DMF to ensure the resin is fully submerged and can be easily agitated.

  • Reaction Incubation:

    • Seal the reaction vessel and place it on a shaker at room temperature.

    • Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing:

    • After the reaction is complete, drain the reaction mixture.

    • Wash the resin extensively to remove unreacted reagents and byproducts. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

      • DCM (3 times)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% TIPS, and 2.5% H₂O.

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Incubate at room temperature with occasional swirling for 2-3 hours. This step will cleave the peptide from the resin and remove the Boc protecting group from the newly introduced amine, as well as other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, insufficient equivalents of reagents, or poor resin swelling.Increase reaction time to 24 hours. Increase equivalents of the alkylating agent and DIEA to 10 and 20, respectively. Ensure proper resin swelling before starting.
Side Product Formation Over-alkylation on other nucleophilic sites (e.g., His, Lys if unprotected).Ensure that other nucleophilic amino acids have appropriate side-chain protecting groups that are stable to the reaction conditions.
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time to 4 hours. Ensure the cleavage cocktail is fresh.
Boc Group Remains Incomplete deprotection during cleavage.This is unlikely with a standard TFA cocktail but if observed, increase the cleavage time or the concentration of TFA.

Conclusion

The use of tert-butyl (1-bromopropan-2-yl)carbamate in SPPS provides a reliable method for introducing a protected aminopropyl moiety onto cysteine residues. This protocol, grounded in the well-established principles of on-resin alkylation, offers a pathway to creating structurally diverse peptides. Careful control of reaction conditions, thorough washing, and proper analytical verification are key to achieving high yields and purity of the final modified peptide. This versatile modification opens up new avenues for the design of peptide-based therapeutics and research tools.

References

  • Solid-Phase Peptide Synthesis and its Applications. (Source: Comprehensive Organic Synthesis II, Volume 8)
  • On-Resin Alkylation of Cysteine for the Synthesis of Modified Peptides. (Source: Current Protocols in Protein Science)
  • Boc-Protecting Group. (Source: Organic Chemistry Portal)

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions with Tert-butyl (1-bromopropan-2-yl)carbamate

Mitigating Elimination and Cyclization in SN2 Substitutions of Tert-butyl (1-bromopropan-2-yl)carbamate Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Insight: The Causality of...

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Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Elimination and Cyclization in SN2 Substitutions of Tert-butyl (1-bromopropan-2-yl)carbamate

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Insight: The Causality of Side Reactions

Tert-butyl (1-bromopropan-2-yl)carbamate (often derived from Boc-alaninol) is a highly versatile chiral building block used extensively in medicinal chemistry for alkylation reactions[1]. While the primary bromide is an excellent leaving group for bimolecular nucleophilic substitution (SN2), the adjacent secondary carbamate introduces significant structural vulnerabilities when exposed to basic nucleophiles.

When troubleshooting low yields, you must account for two competing, base-driven side reactions:

  • E2 Elimination (Dehydrohalogenation): The presence of strong bases and thermal energy can trigger the abstraction of a beta-proton, expelling the bromide to form an unwanted allylic carbamate.

  • Intramolecular Cyclization: The proton on the Boc-protected nitrogen is mildly acidic (pKa ~16). Strong bases can deprotonate this nitrogen, transforming it into a potent internal nucleophile. This leads to an intramolecular attack on the alpha-carbon, displacing the bromide to form an aziridine or, via participation of the Boc carbonyl oxygen, an oxazolidinone[2].

Understanding the thermodynamic and kinetic requirements of these pathways is the key to suppressing them.

Mechanistic Divergence Visualization

Mechanism SM Tert-butyl (1-bromopropan-2-yl)carbamate (Boc-NH-CH(CH3)-CH2-Br) SN2 Target SN2 Product (Substitution) SM->SN2 Weak Base, Good Nucleophile Polar Aprotic Solvent, Low Temp E2 E2 Elimination Product (Alkene) SM->E2 Strong Base (e.g., KOtBu) High Temp Cyclic Intramolecular Cyclization (Oxazolidinone/Aziridine) SM->Cyclic Base Deprotonation of NH Internal Nucleophilic Attack

Mechanistic divergence of Tert-butyl (1-bromopropan-2-yl)carbamate under basic conditions.

Frequently Asked Questions (FAQs)

Q: I am observing a major byproduct with a mass corresponding to [M - HBr]. Is this elimination or cyclization? A: This mass signature indicates that either E2 elimination or intramolecular cyclization has occurred[2]. To differentiate, analyze your crude 1H-NMR. If you observe new vinylic protons (multiplets in the 5.0–6.0 ppm range), E2 elimination is the culprit. If vinylic protons are absent but the Boc group is either missing or the molecular structure appears rigidified, oxazolidinone or aziridine formation has occurred. Causality: Both side reactions are driven by excessive base strength and elevated temperatures.

Q: How do I select the right base to favor SN2 over E2? A: Avoid strong, soluble bases like NaH, KOtBu, or DBU. Instead, utilize weak, heterogeneous bases such as K2CO3 or Cs2CO3[3]. Causality: Heterogeneous bases maintain a low effective concentration of active base in solution. This is sufficient to neutralize the HBr generated during the SN2 substitution but kinetically insufficient to drive the bimolecular E2 elimination or deprotonate the carbamate NH[4].

Q: Does temperature play a critical role in the product distribution? A: Absolutely. E2 elimination has a significantly higher activation entropy than SN2 substitution. Causality: Heating the reaction disproportionately accelerates the E2 pathway. Keeping the reaction at or below room temperature (≤ 25°C) kinetically favors the SN2 product[1].

Q: If mild conditions fail, how can I modify the substrate to completely block the intramolecular side reactions? A: Consider fully protecting the secondary amine. Converting the mono-Boc amine to a bis-Boc or Boc/Benzyl protected amine removes the acidic NH proton entirely[4]. Causality: Without the NH proton, base-induced deprotonation is impossible, which completely shuts down the aziridine and oxazolidinone cyclization pathways.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Base ChoiceSolventTemperatureAdditiveDominant PathwaySN2 : Side Reaction Ratio
NaH (Strong/Soluble)THF65°CNoneIntramolecular Cyclization< 1 : 99
KOtBu (Strong/Bulky)DMF25°CNoneE2 Elimination10 : 90
K2CO3 (Weak/Insoluble)DMF60°CNoneMixed (SN2 + E2)50 : 50
K2CO3 (Weak/Insoluble) DMF 25°C NaI (0.2 eq) SN2 Substitution > 95 : 5
Self-Validating Experimental Protocol: Finkelstein-Assisted SN2 Alkylation

To achieve >95% conversion to the substitution product, we utilize a Finkelstein activation strategy[3]. Causality: Adding Sodium Iodide (NaI) converts the bromide to an iodide in situ. Iodide is a superior leaving group, which lowers the activation energy for the SN2 pathway. This allows the reaction to proceed efficiently at room temperature, thereby starving the higher-activation-energy E2 and cyclization pathways of the thermal energy they require.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve Tert-butyl (1-bromopropan-2-yl)carbamate (1.0 equiv) in anhydrous DMF to create a 0.2 M solution.

  • Finkelstein Activation: Add Sodium Iodide (NaI, 0.2 equiv). Stir for 15 minutes at room temperature (20–25°C).

    • Self-Validation Checkpoint: A slight color change to pale yellow typically occurs as the more reactive alkyl iodide intermediate forms in solution.

  • Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 1.5 equiv). Ensure vigorous stirring, as the base is largely insoluble in DMF.

  • Nucleophile Addition: Add your target nucleophile (e.g., an amine, thiol, or triazole derivative) (1.2 equiv) dropwise over 5 minutes to prevent localized concentration spikes.

  • Reaction Monitoring: Stir the suspension at 25°C for 12–16 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting bromide (Rf ~0.6) should cleanly disappear. The target SN2 product will typically be more polar (Rf ~0.3). If a highly non-polar spot (Rf ~0.8) appears, this indicates the unwanted E2 alkene byproduct.

  • Workup: Quench the reaction by adding an equal volume of distilled water to dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (3x) to thoroughly remove the DMF solvent. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References
  • [1] Title: US9115122B2 - Non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK) Source: Google Patents URL:

  • [2] Title: Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]

  • [4] Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Optimizing reaction yield in the synthesis of Tert-butyl (1-bromopropan-2-yl)carbamate

Welcome to the Technical Support Center for the synthesis and optimization of Tert-butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7)[1]. As a critical building block in medicinal chemistry and drug development, syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Tert-butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7)[1]. As a critical building block in medicinal chemistry and drug development, synthesizing this halogenated aliphatic amine requires precise control over reaction conditions to prevent side reactions, particularly the intramolecular cyclization of the intermediate.

This guide provides mechanistic insights, validated step-by-step protocols, and troubleshooting strategies to maximize your isolated yield.

Mechanistic Overview & Reaction Pathway

The synthesis typically proceeds via a two-step sequence starting from 2-aminopropan-1-ol (alaninol). The primary amine is first protected using Di-tert-butyl dicarbonate (Boc₂O), followed by the conversion of the primary hydroxyl group to a bromide. The bromination step is the primary failure point for most researchers due to the nucleophilic nature of the adjacent carbamate nitrogen, which can attack the activated carbon to form an unwanted aziridine side product[2][3].

ReactionPathway SM 2-Aminopropan-1-ol (Starting Material) Boc Boc2O, NEt3 0 °C to RT SM->Boc Int N-Boc-alaninol (Intermediate) Boc->Int >90% Yield Appel CBr4, PPh3 DCM Int->Appel Method A MsCl 1. MsCl, NEt3 2. LiBr, Reflux Int->MsCl Method B Prod Tert-butyl (1-bromopropan-2-yl)carbamate (Target) Appel->Prod T < 0 °C Aziridine N-Boc-2-methylaziridine (Side Product) Appel->Aziridine T > 10 °C MsCl->Prod High Purity

Synthesis workflow and optimization for Tert-butyl (1-bromopropan-2-yl)carbamate.

Standard Operating Procedures (SOPs)

To ensure trustworthy and reproducible results, the following protocols have been engineered as self-validating systems.

Protocol 1: Synthesis of N-Boc-alaninol

Causality Check: Triethylamine is used as a mild base to scavenge protons, ensuring the amine remains nucleophilic. The reaction is initiated at 0 °C to control the exothermic release of CO₂ and tert-butanol.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-aminopropan-1-ol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF or DCM (0.2 M concentration).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add Boc₂O (1.05 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor via TLC (Ninhydrin stain; the primary amine will stain heavily, while the Boc-protected product will show a delayed, lighter stain).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash sequentially with distilled water (2x) and saturated aqueous NaCl (1x).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-alaninol as a viscous pale-yellow oil (>90% yield)[4].

Protocol 2: Optimized Bromination (Appel Reaction)

Causality Check: The Appel reaction generates a highly electrophilic phosphonium intermediate. If the temperature is not strictly controlled, the weakly nucleophilic Boc-nitrogen will displace the leaving group, forming an aziridine[2].

  • Activation: Dissolve N-Boc-alaninol (1.0 eq) and Carbon Tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice/brine bath and allow the internal temperature to reach strictly between -10 °C and 0 °C.

  • Controlled Reagent Addition: Dissolve Triphenylphosphine (PPh₃, 1.2 eq) in a minimal amount of DCM. Add this solution dropwise over 45 minutes using an addition funnel. Do not dump the PPh₃ into the reaction.

  • Monitoring: Stir at 0 °C for 2 hours. Validate completion via TLC (KMnO₄ stain).

  • Precipitation Workup (Self-Validating Step): Quench with cold water and extract with DCM. Concentrate the organic layer to a thick syrup. Vigorously triturate the syrup with a cold 1:1 mixture of Hexanes/Diethyl Ether. Triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the target bromide.

Quantitative Data: Yield Optimization Matrix

The table below summarizes how varying the parameters of the bromination step directly impacts the isolated yield of the target molecule versus the formation of the aziridine byproduct.

Bromination StrategyTemperature ProfileReagent Stoichiometry (Alcohol:CBr₄:PPh₃)Aziridine Byproduct (%)Isolated Target Yield (%)
Standard Appel 25 °C (Room Temp)1.0 : 1.1 : 1.120 - 30%40 - 50%
Optimized Appel -10 °C to 0 °C1.0 : 1.2 : 1.2 (Slow PPh₃ add)< 5%75 - 85%
Mesylation / LiBr 0 °C, then 60 °C1.0 : 1.2 (MsCl) : 3.0 (LiBr)Not Detected80 - 88%

Troubleshooting & FAQs

Q1: Why am I seeing a significant drop in yield during the bromination step, accompanied by a new, highly volatile lower-R_f spot on my TLC? A1: You are observing the formation of N-Boc-2-methylaziridine. Under Appel conditions, the primary alcohol is converted into an excellent leaving group. If the thermal energy in the system is too high (T > 10 °C), the nitrogen atom of the Boc-carbamate acts as an internal nucleophile, attacking the activated carbon and ejecting triphenylphosphine oxide[2][3]. To resolve this, you must strictly maintain the reaction temperature below 0 °C and add the PPh₃ very slowly to keep the concentration of the reactive intermediate low.

Q2: I am struggling to separate Triphenylphosphine Oxide (TPPO) from my final product during column chromatography. Is there a better way? A2: Yes. TPPO notoriously co-elutes with semi-polar carbamates on silica gel. Do not rely solely on chromatography. Instead, utilize a pre-column precipitation step. Concentrate your crude reaction mixture until it is a thick oil, then add a cold 1:1 mixture of hexanes and diethyl ether. TPPO is highly insoluble in cold non-polar solvent mixtures and will crash out as a white crystalline solid. Filter this solid off, and your subsequent column chromatography will be significantly cleaner and easier to resolve.

Q3: Can I use Phosphorus Tribromide (PBr₃) to accelerate the bromination and avoid TPPO altogether? A3: No. PBr₃ generates hydrobromic acid (HBr) as a stoichiometric byproduct during the halogenation process. The tert-butoxycarbonyl (Boc) protecting group is highly acid-labile and will be rapidly cleaved under these conditions. This will leave you with the unprotected 1-bromopropan-2-amine hydrobromide salt, which is highly unstable and prone to intermolecular self-condensation and polymerization. You must use mild, neutral-to-basic conditions (like the Appel reaction or a Mesylation/LiBr sequence) to preserve the Boc group.

Q4: If the Appel reaction keeps failing in my hands, what is the most robust alternative? A4: Switch to the two-step Mesylation/Displacement route (Method B in the workflow). First, treat N-Boc-alaninol with Methanesulfonyl chloride (MsCl) and Triethylamine at 0 °C to form the mesylate. After a standard aqueous workup, dissolve the crude mesylate in acetone or THF, add an excess of Lithium Bromide (3.0 eq), and reflux. This bypasses the highly reactive phosphonium intermediate entirely, reducing aziridine formation to near zero and completely eliminating the TPPO purification issue.

References

  • tert-Butyl (1-bromopropan-2-yl)carbamate - Fluorochem - 1

  • N-BOC-D/L-ALANINOL | 147252-84-4 - ChemicalBook - 4

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - Beilstein Journals - 2

  • Application of allylic amine formation from aziridine-2-ol under Appel reaction condition - Semantic Scholar - 3

Sources

Troubleshooting

Minimizing racemization during Tert-butyl (1-bromopropan-2-yl)carbamate amination reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in chiral aliphatic amine synthesis: stereochemical l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in chiral aliphatic amine synthesis: stereochemical leakage during the amination of β -bromoamines.

When working with Tert-butyl (1-bromopropan-2-yl)carbamate (also known as N -Boc-1-bromo-2-propylamine), researchers frequently observe an unexpected drop in enantiomeric excess (ee) or the formation of inseparable structural isomers. This guide deconstructs the chemical causality behind this phenomenon and provides a self-validating, field-proven protocol to ensure stereochemical fidelity.

Part 1: Mechanistic Breakdown – The Causality of Racemization

To solve the problem of racemization, we must first understand that the chiral center at C2 is not passively observing the reaction at C1. The loss of optical purity in these systems is rarely due to direct base-catalyzed enolization. Instead, it is driven by Neighboring Group Participation (NGP) .

Under basic amination conditions, the lone pair on the carbamate nitrogen (or oxygen) can act as an internal nucleophile. It attacks the C1 position, displacing the bromide ion and forming a highly reactive aziridine (or aziridinium) intermediate[1].

Once this 3-membered ring forms, the incoming external amine can attack at either C1 or C2:

  • Attack at C1 (Kinetic preference): Yields the desired 1-amino-2-propylamine framework with overall retention of configuration at C2.

  • Attack at C2 (Thermodynamic/Steric leakage): Forces the ring to open, resulting in inversion of configuration at the chiral center and generating a regioisomer ( N -Boc-2-amino-1-propylamine)[2].

Furthermore, if the displaced bromide ion reversibly opens the aziridine at C2, it generates the inverted β -bromoamine, which then undergoes amination. This dual-pathway competition (Direct SN​2 vs. NGP) is the root cause of the observed racemization and isomeric mixtures[1],[3].

Pathway SM Tert-butyl (1-bromopropan-2-yl)carbamate (Chiral at C2) Aziridine 1-Boc-2-methylaziridine (NGP Intermediate) SM->Aziridine Base / Heat (Intramolecular) Desired Direct SN2 Product (Retention of Configuration) SM->Desired High [Amine] Low Temp Aziridine->SM Reversible Br- Attack Aziridine->Desired Attack at C1 Regio Ring-Opened Regioisomer (Inversion at C2) Aziridine->Regio Attack at C2

Mechanistic pathways dictating stereochemical outcomes in beta-bromoamine amination.

Part 2: Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping even though the leaving group is at C1 and the chiral center is at C2? A1: The chiral center at C2 is actively participating in the reaction. The N -Boc group undergoes intramolecular cyclization to form an aziridine intermediate[3]. Because the direct intermolecular SN​2 reaction and the intramolecular aziridine formation are competing pathways, the resulting mixture of retention (via double inversion) and inversion (via direct attack on the scrambled intermediate) manifests macroscopically as racemization[1].

Q2: How can I adjust my reaction conditions to favor the direct SN​2 amination and suppress NGP? A2: You must manipulate the kinetics. Intramolecular cyclization (NGP) is a unimolecular process (rate = k1​[SM] ), while the desired direct amination is bimolecular (rate = k2​[SM][Amine] ).

  • Maximize Amine Concentration: Run the reaction neat (if the amine is a liquid) or at very high concentrations to mathematically favor the bimolecular pathway.

  • Lower the Temperature: NGP often has a higher entropic barrier but a highly favorable enthalpy of activation in polar solvents. Lowering the temperature (e.g., 0 °C) suppresses the aziridine formation more than the direct SN​2 displacement by a strong nucleophile.

Q3: Does the choice of base matter? I am currently using Potassium Carbonate ( K2​CO3​ ). A3: Yes, the base is critical. Inorganic bases like K2​CO3​ or strong organic bases can deprotonate the carbamate N−H , drastically accelerating aziridine formation by turning the nitrogen into a superior nucleophile. Do not use auxiliary bases. Instead, use an excess of your reactant amine to act as both the nucleophile and the acid scavenger.

Q4: What if optimizing the conditions still yields unacceptable racemization? A4: If the nucleophile is too weak to outcompete NGP, you must change the protecting group. Replacing the Boc group with a doubly protected system (e.g., N,N -dibenzyl or a phthalimide) completely eliminates the availability of the nitrogen lone pair/proton, rendering aziridine formation impossible.

Part 3: Parameter Optimization Data

To achieve kinetic control, reaction parameters must be strictly regulated. The table below summarizes the causality of each variable on the competing pathways.

Reaction ParameterEffect on Direct Amination ( SN​2 )Effect on NGP / Aziridine PathwayOptimized Condition
Amine Concentration Increases linearly (Bimolecular kinetics)Unaffected (Unimolecular kinetics)High (Neat or >5.0 equivalents)
Solvent Polarity Moderate accelerationHighly accelerated (Stabilizes charged TS)Non-polar/Aprotic (e.g., Toluene, THF)
Temperature Slower reaction rateExponentially suppressed at low temps0 °C to 15 °C
Auxiliary Base Scavenges HBrDeprotonates NH, triggering rapid cyclizationNone (Use excess reactant amine)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes In-Process Controls (IPCs) to ensure that if the reaction begins to deviate down the aziridine pathway, it is caught before downstream purification.

Objective: Amination of Tert-butyl (1-bromopropan-2-yl)carbamate with a primary/secondary amine while maintaining >98% ee.

Step 1: Baseline Establishment

  • Analyze the starting Tert-butyl (1-bromopropan-2-yl)carbamate via Chiral HPLC to establish the baseline enantiomeric excess. Do not assume commercial starting materials are 100% ee.

Step 2: Kinetic Reaction Setup

  • In an oven-dried flask under inert atmosphere (Argon), dissolve the reactant amine (5.0 equivalents) in anhydrous Toluene to create a highly concentrated solution (approx. 2.0 M).

  • Cool the solution to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Dissolve the Tert-butyl (1-bromopropan-2-yl)carbamate (1.0 equivalent) in a minimal volume of anhydrous Toluene.

  • Add the bromide solution dropwise to the stirring amine solution over 30 minutes. Rationale: Slow addition ensures the bromide is always introduced into a massive localized excess of amine, forcing the bimolecular SN​2 pathway.

Step 3: In-Process Control (IPC) Validation

  • After 2 hours at 0 °C, extract a 50 μL aliquot. Quench with water and extract into ethyl acetate.

  • Analyze via LC-MS.

    • Validation Check: Look for the presence of the regioisomer ( N -Boc-2-amino-1-propylamine derivative). If the regioisomer is <2% by UV area, NGP has been successfully suppressed. Proceed to Step 4. If >2%, lower the temperature further or increase amine concentration.

Step 4: Quench and Isolation

  • Once complete conversion is observed via TLC/LC-MS, quench the reaction at 0 °C by adding cold saturated aqueous NaHCO3​ . Rationale: Avoid acidic quenches which can prematurely cleave the Boc group and complicate extraction.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

Step 5: Final Stereochemical Validation

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc).

  • Submit the purified product for 1H -NMR (to confirm regiocontrol via the chemical shifts of the C1 and C2 protons) and Chiral HPLC (to confirm retention of the baseline ee).

References

  • Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies Source: Molecules (MDPI) URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Tert-butyl (1-bromopropan-2-yl)carbamate vs. Boc-2-bromoethylamine

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter challenges related to the chemoselective alkylation of complex nucleophiles (such as peptide side chains, small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter challenges related to the chemoselective alkylation of complex nucleophiles (such as peptide side chains, small molecule APIs, and Metal-Organic Frameworks). When introducing a protected aminoalkyl linker, researchers often default to Boc-2-bromoethylamine or its branched chiral analog, Tert-butyl (1-bromopropan-2-yl)carbamate .

While both reagents serve as electrophilic Boc-protected β -bromoamines, their reactivity profiles diverge significantly. This guide deconstructs the stereoelectronic factors, steric constraints, and kinetic pathways that dictate their performance, providing actionable, field-proven protocols for your workflows.

Structural and Mechanistic Analysis

The fundamental difference between these two reagents lies in the substitution at the β -carbon (relative to the bromide leaving group). This seemingly minor structural variation dictates the kinetic competition between intermolecular bimolecular substitution ( SN​2 ) and intramolecular cyclization.

Boc-2-bromoethylamine: The Unhindered Electrophile

Boc-2-bromoethylamine ( BocNH−CH2​−CH2​−Br ) is an unbranched primary alkyl bromide. It exhibits excellent SN​2 reactivity due to the lack of steric hindrance at the electrophilic α -carbon. It is widely utilized in solid-phase peptide synthesis (SPPS) for side-chain functionalization[1] and for the post-synthetic modification of MOFs (e.g., MIL-101-NH2)[2].

  • Causality in Reactivity: Because the alkyl chain is unsubstituted, it possesses high conformational flexibility. The entropic cost of organizing this flexible chain into a reactive cyclic transition state is relatively high, allowing intermolecular SN​2 reactions to outcompete intramolecular cyclization when mild bases and potent nucleophiles are used.

Tert-butyl (1-bromopropan-2-yl)carbamate: The Conformationally Restricted Analog

Tert-butyl (1-bromopropan-2-yl)carbamate ( BocNH−CH(CH3​)−CH2​−Br ) features a methyl group at the β -position. While the bromide is still primary, the adjacent secondary carbon introduces neopentyl-like steric hindrance, which slightly retards the rate of direct SN​2 attack.

  • The Thorpe-Ingold Effect: The most critical impact of the β -methyl group is its effect on intramolecular cyclization. The geminal/vicinal substitution restricts the rotameric freedom of the acyclic chain. It destabilizes the unreactive anti-conformation and forces the molecule into a gauche conformation, perfectly aligning the nitrogen lone pair (or carbamate oxygen) with the C-Br σ∗ antibonding orbital. This kinetic acceleration—known as the Thorpe-Ingold effect—makes the branched derivative highly prone to forming aziridinium or oxazolidinone intermediates under basic conditions[3].

Mechanistic Divergence & Stereochemical Risks

When subjected to basic conditions, both reagents face a bifurcated mechanistic pathway. Understanding this divergence is critical for maintaining stereochemical integrity, especially when using enantiopure Tert-butyl (1-bromopropan-2-yl)carbamate derived from L- or D-alanine.

If the base is too strong (e.g., NaH), the carbamate N-H ( pKa​≈16 ) is deprotonated. The resulting anion rapidly displaces the bromide to form an N-Boc-aziridine, or the carbamate carbonyl oxygen attacks to form an oxazolidinone[4]. If an aziridinium intermediate forms, subsequent nucleophilic attack can occur at either the primary or secondary carbon, leading to regiochemical scrambling and racemization .

ReactivityPathways A Boc-Protected β-Bromoamine B Direct S_N2 Alkylation (Intermolecular) A->B Mild Base, Nucleophile D Intramolecular Cyclization (Base-Promoted) A->D Strong Base or Thorpe-Ingold Effect C Target Aminoalkylated Product B->C E N-Boc-Aziridine or Oxazolidinone Intermediate D->E F Ring-Opening (Regiochemical Scrambling) E->F Nucleophilic Attack

Mechanistic divergence of Boc-protected β-bromoamines under basic conditions.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents to guide your synthetic planning.

ParameterBoc-2-bromoethylamineTert-butyl (1-bromopropan-2-yl)carbamate
Structural Classification Unbranched Primary BromideBranched ( β -Methyl) Primary Bromide
SN​2 Electrophilicity High (Minimal steric hindrance)Moderate (Hindered by adjacent chiral center)
Cyclization Propensity Moderate (Requires strong base/heat)High (Accelerated by Thorpe-Ingold effect)
Stereochemical Risk N/A (Achiral molecule)High (Risk of racemization via aziridinium ion)
Optimal Base for SN​2 K2​CO3​ , Cs2​CO3​ , or DIPEAWeak bases only (e.g., NaHCO3​ , DIPEA)
Primary Applications Peptide cyclization, MOF PSM[2],[1]Introduction of chiral 2-aminopropyl linkers

Validated Experimental Protocols

To ensure a self-validating system, the following protocols are engineered to control the causality of the reaction, either suppressing or exploiting the cyclization pathways.

Protocol A: Chemoselective Intermolecular SN​2 Alkylation

Objective: Maximize direct alkylation while suppressing intramolecular cyclization. This protocol is optimized for Boc-2-bromoethylamine but can be applied to the branched analog with strict temperature control.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere ( N2​ /Ar), dissolve the target nucleophile (e.g., a primary amine or thiol, 1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add anhydrous K2​CO3​ (1.5 equiv). Causality note: A mild, insoluble inorganic base is chosen over soluble organic bases or strong hydrides to prevent bulk deprotonation of the carbamate N-H, thereby shutting down the aziridination pathway.

  • Electrophile Addition: Add the β -bromoamine (1.2 equiv) dropwise.

  • Thermal Control: Heat the reaction to 40 °C. Causality note: Exceeding 50 °C significantly increases the entropic driving force for intramolecular cyclization.

  • Validation: Monitor via LC-MS. The reaction is complete when the nucleophile mass is consumed. Quench with water, extract with EtOAc, and wash heavily with brine (5x) to remove DMF.

Protocol B: Base-Promoted Intramolecular Cyclization (Oxazolidinone Synthesis)

Objective: Deliberately exploit the Thorpe-Ingold effect in Tert-butyl (1-bromopropan-2-yl)carbamate to synthesize a chiral oxazolidinone intermediate[4].

  • Preparation: Dissolve Tert-butyl (1-bromopropan-2-yl)carbamate (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under inert atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Causality note: NaH irreversibly deprotonates the carbamate N-H. The resulting highly nucleophilic species immediately undergoes 5-exo-tet cyclization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Gas evolution (isobutylene/hydrogen) will be observed.

  • Validation: Monitor by TLC (Hexanes:EtOAc). The highly polar acyclic starting material will convert to a high- Rf​ cyclic oxazolidinone. Quench with saturated aqueous NH4​Cl and extract with DCM.

References

  • A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization Source: MDPI URL:[Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation Source: PMC / National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl (1-bromopropan-2-yl)carbamate

Title: Comprehensive Safety and Operational Guide for Handling tert-Butyl (1-bromopropan-2-yl)carbamate Executive Summary As a Senior Application Scientist, I have designed this protocol to establish a self-validating sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling tert-Butyl (1-bromopropan-2-yl)carbamate

Executive Summary As a Senior Application Scientist, I have designed this protocol to establish a self-validating system for the safe handling, operational processing, and disposal of tert-butyl (1-bromopropan-2-yl)carbamate (CAS: 1391026-59-7)[1]. Widely utilized as a versatile chiral building block in peptidomimetic synthesis and drug discovery, this compound presents specific handling challenges due to its bifunctional nature: a reactive primary alkyl bromide and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide synthesizes mechanistic causality with field-proven safety practices to ensure both personnel protection and experimental integrity.

Chemical Profile & Quantitative Data

Before handling, verify the physicochemical properties to ensure stoichiometric accuracy and material integrity.

PropertyValueOperational Implication
CAS Number 1391026-59-7[1]Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 238.13 g/mol [2]Required for precise stoichiometric calculations in coupling reactions.
Storage Temperature -20°C (Freezer)[1]Prevents thermal degradation of the Boc group and hydrolysis of the bromide.
Purity Threshold ≥ 97%[1]Impurities may include unreacted amines or hydrolyzed alcohols, affecting yields.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, one must understand the intrinsic reactivity of its functional groups. The molecule is classified under GHS as an irritant (H315, H319, H335) and harmful if swallowed (H302)[1]. However, from a mechanistic perspective, the hazards extend beyond basic irritation:

  • Electrophilic Alkylating Potential: The primary bromide is highly susceptible to bimolecular nucleophilic substitution (SN2). In a biological context, nucleophilic residues on proteins (e.g., cysteine thiols, lysine amines) or DNA bases can attack the electrophilic carbon, leading to covalent alkylation. This necessitates stringent barrier protection to prevent sensitization or long-term toxicity[3].

  • Acid Lability: The Boc group is designed to cleave under acidic conditions (e.g., TFA, HCl). Accidental exposure to strong acids during storage or waste accumulation will result in the rapid evolution of isobutylene gas and carbon dioxide, potentially causing pressure build-up and rupture in sealed containers.

Reactivity A tert-butyl (1-bromopropan-2-yl)carbamate B Primary Bromide (Electrophilic Center) A->B contains C Boc Group (Acid Labile) A->C contains D Biological Nucleophiles (DNA/Proteins) B->D SN2 Attack F Strong Acids (TFA, HCl) C->F Reacts with E Alkylation / Toxicity (H315, H319, H335) D->E Covalent Binding G Isobutylene + CO2 (Gas Evolution) F->G Decomposition

Caption: Mechanistic hazard pathways of tert-butyl (1-bromopropan-2-yl)carbamate.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific risks associated with primary alkyl bromides.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves[3]Alkyl bromides can slowly permeate single-layer nitrile. Double-gloving allows immediate removal of the outer layer upon contamination without exposing the skin[3].
Eye Protection Snug-fitting Chemical Splash GogglesProtects against severe eye irritation (H319)[1]. Standard safety glasses are insufficient against aerosolized solid particulates or solvent splashes.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents particulate accumulation on personal clothing and provides a barrier against spills.
Respiratory Handled exclusively inside a certified Chemical Fume Hood[3]Mitigates respiratory irritation (H335)[1] from volatile dust or accidental acid-catalyzed decomposition gases.

Operational Workflow & Handling Protocol

The integrity of the Boc-protected bromoalkylamine depends heavily on proper environmental controls. The compound must be stored at -20°C in a sealed, dry environment[1].

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water can slowly hydrolyze the bromide or interfere with moisture-sensitive downstream coupling reactions.

  • Preparation: Ensure the fume hood sash is at the proper working height[3]. Lay down a disposable chemical spill mat to catch any errant solid particles.

  • Weighing: Using an anti-static weighing boat and a clean stainless-steel spatula, weigh the required mass. Self-Validating Check: If the solid appears discolored (e.g., dark brown) or sticky, it has degraded (likely loss of the Boc group or bromide hydrolysis) and should be discarded or repurified[3].

  • Transfer & Reaction: Transfer the solid directly into the reaction vessel. Purge the vessel with an inert gas (Argon or Nitrogen) before adding dry solvents to prevent side reactions.

  • Post-Handling: Immediately seal the stock vial, purge the headspace with Argon, wrap the cap with Parafilm, and return it to the -20°C freezer[1].

Workflow Step1 1. Retrieval (-20°C Freezer) Step2 2. Equilibration (Warm to RT in Desiccator) Step1->Step2 Step3 3. PPE & Fume Hood (Double Nitrile, Goggles) Step2->Step3 Step4 4. Weighing & Transfer (Anti-static tools) Step3->Step4 Step5 5. Reaction Setup (Inert Atmosphere) Step4->Step5 Step6 6. Quenching & Disposal (Thiosulfate Neutralization) Step5->Step6

Caption: Step-by-step operational workflow for handling moisture-sensitive alkyl bromides.

Emergency Response & Decontamination Plan

Due to its alkylating properties, unreacted tert-butyl (1-bromopropan-2-yl)carbamate should never be disposed of directly into general organic waste. It must be chemically quenched to destroy the electrophilic center[3].

Step-by-Step Quenching Protocol:

  • Preparation of Quenching Solution: Prepare a 10-20% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), or use a dilute solution of ammonia/ethanolamine[3].

  • Reaction Quenching: Slowly add the quenching solution to the reaction residues or unwanted stock. Causality: The thiosulfate ion is a powerful, non-toxic nucleophile that rapidly displaces the primary bromide via an SN2 mechanism, generating a water-soluble, benign Bunte salt (S-alkyl thiosulfate). This neutralizes the alkylating capability before cleanup[3].

  • Agitation: Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete destruction of the alkyl halide.

  • Phase Separation & Disposal: Transfer the mixture to a separatory funnel. The aqueous layer (containing the neutralized Bunte salt) and the organic layer can now be safely separated and disposed of in their respective aqueous and halogenated organic waste carboys.

  • Spill Mitigation: In the event of a solid spill, do not sweep dry to avoid generating airborne dust. Cover the spill with an inert absorbent material or a damp paper towel soaked in the sodium thiosulfate solution, allow it to sit for 15 minutes to neutralize, and then safely dispose of it as hazardous waste[3].

Sources

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